molecular formula C11H9BrN2OS B2746220 3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 212143-50-5

3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No. B2746220
CAS RN: 212143-50-5
M. Wt: 297.17
InChI Key: RNDUBKQTARBHAS-UHFFFAOYSA-N
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Description

“3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” is a chemical compound. It is a derivative of thiazoloquinazolinone , a class of compounds that have been synthesized and studied for their fluorescence behaviors . Thiazole serves as a privileged scaffold in many natural and synthetic medicinal compounds .


Synthesis Analysis

The synthesis of thiazoloquinazolinone derivatives has been achieved through acid-mediated one-pot domino reactions of substituted 2-amino thiazoles, substituted benzaldehydes, and cyclic diketones . This process has been developed under microwave irradiation . The synthesis of “3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” specifically is not detailed in the available literature.


Chemical Reactions Analysis

Thiazoloquinazolinone derivatives have been synthesized through acid-mediated one-pot domino reactions . The reactions involve substituted 2-amino thiazoles, substituted benzaldehydes, and cyclic diketones . The specific chemical reactions involving “3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” are not detailed in the available literature.

Scientific Research Applications

Antitumor Activity

Thiazolo[3,2-a]pyrimidines, which include our compound of interest, have demonstrated high antitumor activity . This makes them promising scaffolds for the design of new anticancer drugs .

Antibacterial Activity

In addition to their antitumor properties, these compounds have also shown significant antibacterial activity . This suggests potential applications in the development of new antibacterial agents.

Anti-inflammatory Activity

These compounds have been found to possess anti-inflammatory activities . This could lead to their use in the treatment of various inflammatory diseases.

Acetylcholinesterase Inhibition

A new series of thiazolo[3,2-a]pyrimidine bromide salt derivatives, which include our compound, have been synthesized and evaluated as human acetylcholinesterase (hAChE) inhibitors . They showed good inhibition activities, with IC50 values in the 1 µM range . This suggests potential applications in the treatment of Alzheimer’s disease.

Drug Design

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites . This is extremely necessary to optimize the interaction between the ligand and biological target . This structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Synthesis of Derivatives

The active methylene group (C2H2) in these derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This opens up possibilities for the synthesis of a wide range of derivatives with potentially diverse applications.

Future Directions

The future directions for the study of “3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” and related compounds could involve further exploration of their fluorescence behaviors , as well as their potential applications in drug discovery . The development of more efficient and economical methods for the synthesis of these compounds could also be a focus .

properties

IUPAC Name

3-(bromomethyl)-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c12-5-7-6-16-11-13-9-4-2-1-3-8(9)10(15)14(7)11/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDUBKQTARBHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821956
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

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